Octyl-beta-D-glucopyranoside

Beschreibung

Octyl beta-D-glucopyranoside is a natural product found in Rhodiola sachalinensis and Rhodiola rosea with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

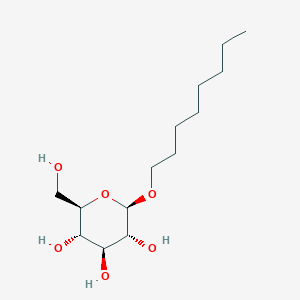

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042234 | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | n-Octyl-beta-D-glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29836-26-8, 41444-50-2 | |

| Record name | Octyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-O-octyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of Octyl-β-D-glucopyranoside in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Octyl-β-D-glucopyranoside (OG), a non-ionic detergent, is a cornerstone reagent in modern biochemistry, particularly in the study of membrane proteins and cellular systems. Its unique physicochemical properties make it an invaluable tool for solubilizing, purifying, and reconstituting membrane proteins, as well as for permeabilizing cell membranes for intracellular studies. This technical guide provides an in-depth overview of the core applications of Octyl-β-D-glucopyranoside, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their experimental design and execution.

Core Applications in Biochemistry

The primary application of n-Octyl-β-D-glucopyranoside is in the solubilization and isolation of membrane-bound proteins.[1] These proteins, embedded within the lipid bilayer of cell membranes, are notoriously difficult to study in their native state.[1] OG acts as a surfactant, disrupting the lipid environment and forming mixed micelles with the proteins, thereby extracting them from the membrane while often preserving their native conformation and function.[1][2]

Beyond protein solubilization, OG is utilized in:

-

Reconstitution of membrane proteins: After purification, OG can be removed by dialysis to allow the incorporation of the purified membrane protein into artificial lipid bilayers, such as liposomes, for functional studies.[3]

-

Cell permeabilization: OG can be used to permeabilize cell membranes, allowing the entry of antibodies or other probes for intracellular staining and analysis.[1][4]

-

2D Gel Electrophoresis: It has been shown to increase the resolution of proteins in 2D gels.[2]

-

Drug Delivery: The ability of OG to form self-assembled nanostructures is being explored for applications in drug delivery systems.[1]

Physicochemical Properties and Comparison with Other Detergents

The effectiveness of a detergent is dictated by its physicochemical properties. Octyl-β-D-glucopyranoside is favored for its high critical micelle concentration (CMC), which facilitates its removal by dialysis, and its relatively small micelle size.[1] A comparison with other commonly used detergents is presented below.

| Detergent | Chemical Class | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |

| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic (glucoside) | ~20-25[1] | ~25[1] | ~84[1] |

| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic (maltoside) | ~0.17[1] | ~50[1] | Not widely reported |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic (maltoside) | ~0.01[1] | ~91[1] | Not widely reported |

| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2[1] | ~21.5[1] | ~75[1] |

| CHAPS | Zwitterionic | 6-10 | 6.15 | 10 |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 7-10 | 20.8 | 72 |

Experimental Protocols

Solubilization of Membrane Proteins

This protocol outlines the general steps for the solubilization of membrane proteins from a cell membrane preparation.

Materials:

-

Isolated cell membranes expressing the target protein

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

n-Octyl-β-D-glucopyranoside (OG) stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge

Procedure:

-

Membrane Preparation: Resuspend the isolated cell membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Detergent Addition: Add the OG stock solution to the membrane suspension to achieve the desired final concentration. A good starting point is typically 1-2% (w/v), which is well above the CMC.[5] The optimal concentration should be determined empirically for each protein.

-

Solubilization: Incubate the mixture on a rotator or with gentle agitation for 1-4 hours at 4°C.[5]

-

Clarification: Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.[1]

-

Collection of Solubilized Proteins: Carefully collect the supernatant, which contains the solubilized membrane proteins in mixed micelles with OG.

-

Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot to determine the efficiency of solubilization.

Reconstitution of Membrane Proteins into Liposomes

This protocol describes the reconstitution of purified membrane proteins into pre-formed liposomes by detergent removal.

Materials:

-

Purified membrane protein in a buffer containing OG

-

Liposomes (e.g., prepared from E. coli polar lipids)

-

Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)

-

Detergent-free buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl)

-

Bio-Beads SM-2 (optional, for faster detergent removal)

Procedure:

-

Prepare Protein-Liposome Mixture: Mix the purified membrane protein with the prepared liposomes at a desired protein-to-lipid ratio. The OG concentration should be above its CMC to keep the protein soluble.

-

Dialysis Setup: Transfer the protein-liposome mixture into a dialysis cassette or tubing.

-

Detergent Removal: Dialyze the mixture against a large volume of detergent-free buffer at 4°C. Perform several buffer changes over 24-48 hours to gradually remove the OG. The slow removal of the detergent allows the membrane proteins to insert into the liposome (B1194612) bilayer.

-

Optional Accelerated Removal: For faster detergent removal, Bio-Beads can be added to the dialysis buffer to adsorb the OG.

-

Harvest Proteoliposomes: After dialysis, the reconstituted proteoliposomes can be harvested and used for functional assays.

Cell Permeabilization for Immunofluorescence

This protocol provides a method for permeabilizing fixed cells for the detection of intracellular antigens.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% - 0.5% Octyl-β-D-glucopyranoside in PBS

-

Blocking Buffer: 1% BSA in PBS

-

Primary and fluorescently labeled secondary antibodies

Procedure:

-

Cell Fixation: Wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.

-

Antibody Staining: Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody, according to standard immunofluorescence protocols.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Conclusion

Octyl-β-D-glucopyranoside remains a powerful and versatile detergent for a wide range of biochemical applications. Its well-characterized properties and mild nature make it a reliable choice for the solubilization and functional reconstitution of membrane proteins. By understanding its characteristics and following optimized protocols, researchers can effectively harness the capabilities of this essential biochemical tool to advance their studies of cellular processes and drug development targets.

References

The Core Mechanism of Octyl-β-D-Glucopyranoside in Membrane Protein Solubilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of n-octyl-β-D-glucopyranoside (OG), a nonionic detergent pivotal for the solubilization and functional stabilization of integral membrane proteins. This document provides a comprehensive overview of its physicochemical properties, the thermodynamics governing its interaction with lipid bilayers, and detailed experimental protocols for its application in membrane protein research.

Introduction to Octyl-β-D-Glucopyranoside (OG)

N-octyl-β-D-glucopyranoside is a nonionic surfactant widely employed in biochemistry to extract and purify membrane proteins.[1] Structurally, it consists of a hydrophilic glucose headgroup and a hydrophobic octyl tail, an amphipathic nature that allows it to effectively mimic the lipid bilayer environment, thereby preserving the native conformation and function of solubilized proteins.[1] Its utility is further enhanced by its high critical micelle concentration (CMC), which facilitates its removal by dialysis during downstream purification and reconstitution steps.[1]

Physicochemical Properties of Octyl-β-D-Glucopyranoside

The efficacy of OG in membrane protein solubilization is intrinsically linked to its physicochemical properties. A summary of these key parameters is presented below.

| Property | Value | Conditions | References |

| Molecular Formula | C₁₄H₂₈O₆ | [2][3] | |

| Molecular Weight | 292.37 g/mol | [2][3] | |

| Critical Micelle Concentration (CMC) | ~20-25 mM | In H₂O | [1][4] |

| ~18-20 mM | In H₂O | [5] | |

| ~23.4 mM | In 0.1 M NaCl | [5][6] | |

| Aggregation Number | ~84 | In H₂O | [1][4] |

| ~27-100 | In H₂O | [5][6] | |

| Average Micellar Weight | ~25,000 Da | [4] | |

| Cloud Point | >100°C | [4] |

Note: The CMC and aggregation number of OG can be influenced by factors such as temperature and the ionic strength of the buffer.[7] However, alkyl-glycosides like OG are known to be relatively insensitive to temperature changes compared to other nonionic detergents.[8]

Mechanism of Membrane Protein Solubilization

The solubilization of integral membrane proteins by OG is a multi-step process driven by the thermodynamics of hydrophobic and hydrophilic interactions. The process can be broadly categorized into three stages, as conceptualized in the "three-stage model" of detergent-lipid interactions.

Partitioning of OG Monomers into the Lipid Bilayer

At concentrations below its CMC, OG monomers partition into the lipid bilayer. This initial insertion leads to the perturbation and destabilization of the membrane structure.

Saturation of the Lipid Bilayer and Formation of Mixed Micelles

As the concentration of OG increases, the lipid bilayer becomes saturated with detergent molecules. This leads to the formation of lipid-detergent mixed micelles, where the hydrophobic tails of both the lipids and OG are shielded from the aqueous environment.

Solubilization and Formation of Protein-Detergent-Lipid Complexes

At concentrations above the CMC, OG micelles effectively disrupt the lipid bilayer, leading to the extraction of the integral membrane protein. The protein is then encapsulated within a mixed micelle, forming a protein-detergent-lipid complex (PDLC). In this complex, the hydrophobic transmembrane domains of the protein are shielded by the octyl chains of OG, while the hydrophilic domains remain exposed to the aqueous solvent, thus maintaining the protein's native conformation and activity.

The following diagram illustrates the general workflow for membrane protein solubilization using OG.

Experimental Protocols

The optimal conditions for membrane protein solubilization are highly dependent on the specific protein and membrane system. Therefore, empirical determination of the ideal parameters is crucial. Below are detailed methodologies for the solubilization of two common classes of membrane proteins.

General Protocol for G-Protein Coupled Receptor (GPCR) Solubilization

GPCRs are a large family of integral membrane proteins that are key targets in drug development.

-

Membrane Preparation:

-

Harvest cells expressing the target GPCR.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors).

-

Disrupt the cells using an appropriate method such as Dounce homogenization, sonication, or nitrogen cavitation.[9]

-

Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.[9]

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.[9]

-

Wash the membrane pellet with a high-salt buffer (e.g., lysis buffer with 1 M NaCl) to remove peripheral membrane proteins, followed by another high-speed centrifugation.[9]

-

Resuspend the final membrane pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20% glycerol, with protease inhibitors).[9]

-

-

Solubilization:

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]

-

Dilute the membrane preparation to a final protein concentration of 1-5 mg/mL in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitors).[9]

-

Add a stock solution of OG (e.g., 10% w/v) to the membrane suspension to achieve the desired final concentration. A typical starting point is a detergent-to-protein ratio of 3:1 to 10:1 (w/w).[9] It is recommended to test a range of concentrations.

-

Incubate the mixture for 1-4 hours at 4°C with gentle agitation.[9]

-

-

Clarification:

Protocol for Bacteriorhodopsin Solubilization

Bacteriorhodopsin is a well-characterized membrane protein that serves as a model system for studying membrane protein structure and function.

-

Membrane Preparation:

-

Grow and harvest Halobacterium salinarum cells expressing bacteriorhodopsin.

-

Isolate the purple membrane patches containing bacteriorhodopsin using established protocols.[10]

-

-

Solubilization:

-

Resuspend the purified purple membrane in a solubilization buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl).

-

Add a stock solution of OG to a final concentration of approximately 50 mM.[11] The total mass of OG should be about 20 times the total mass of bacteriorhodopsin.[10]

-

Incubate the mixture for 12 to 24 hours at room temperature in the dark with gentle agitation.[10]

-

-

Clarification:

Visualization of a Relevant Signaling Pathway

The solubilization of GPCRs using OG is crucial for studying their role in various signaling pathways. The following diagram illustrates a simplified rhodopsin signaling cascade, a classic example of a GPCR-mediated pathway.

Similarly, the solubilization of beta-adrenergic receptors, another class of GPCRs, is essential for understanding their function in cardiac signaling and as therapeutic targets.

Conclusion

Octyl-β-D-glucopyranoside is an indispensable tool in membrane protein research. Its well-characterized physicochemical properties and mild, non-denaturing nature make it a detergent of choice for the solubilization and functional characterization of a wide array of integral membrane proteins.[1] A thorough understanding of its mechanism of action, coupled with empirical optimization of experimental protocols, is paramount for achieving high yields of stable and active membrane proteins, thereby advancing our understanding of their critical roles in cellular processes and as therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 3. n-Octylglucoside | C14H28O6 | CID 548230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]

- 5. Anatrace.com [anatrace.com]

- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Direct localization of detergents and bacteriorhodopsin in the lipidic cubic phase by small-angle neutron scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Light-induced denaturation of bacteriorhodopsin solubilized by octyl-beta-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octyl-beta-D-glucopyranoside: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Octyl-beta-D-glucopyranoside (OG), a non-ionic detergent widely utilized in membrane protein research and drug development. This document details its core characteristics, provides methodologies for key experiments, and offers insights into its practical applications.

Core Physical and Chemical Properties

This compound is a mild, non-denaturing detergent valued for its ability to solubilize and stabilize membrane proteins, facilitating their study in a near-native state.[1][2] Its well-defined chemical structure, composed of a hydrophilic glucose head group and an eight-carbon hydrophobic alkyl chain, contributes to its predictable behavior in aqueous solutions.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental design.

| Property | Value | References |

| Chemical Formula | C₁₄H₂₈O₆ | [3][5] |

| Molecular Weight | 292.37 g/mol | [5][6] |

| Melting Point | 106.8 °C | [6] |

| Critical Micelle Concentration (CMC) in Water | 20-25 mM | [6] |

| Critical Micelle Concentration (CMC) in 0.1 M NaCl | 23.4 mM | |

| Aggregation Number | 84 | [6] |

| Average Micellar Weight | 25,000 Da | |

| Solubility in Water | 100 mg/mL | [6] |

| Appearance | White to off-white crystalline powder | [7] |

Key Experimental Protocols

Detailed methodologies for the determination of the Critical Micelle Concentration (CMC) and for the solubilization of membrane proteins are presented below. These protocols are fundamental to the effective use of this compound in a laboratory setting.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy

The CMC is a fundamental property of any detergent, representing the concentration at which monomers self-assemble into micelles. The fluorescence of pyrene, a hydrophobic probe, is sensitive to the polarity of its environment. In an aqueous solution below the CMC, pyrene exhibits characteristic monomer fluorescence. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum, specifically the ratio of the first and third vibronic peaks (I1/I3). This phenomenon allows for the accurate determination of the CMC.[8][9]

Materials:

-

This compound (high purity)

-

Pyrene (fluorescence grade)

-

Acetone (B3395972) (spectroscopic grade)

-

High-purity water

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene: Dissolve pyrene in acetone to a concentration of 1 mM.

-

Prepare a series of this compound solutions: Prepare a concentrated stock solution of this compound in high-purity water (e.g., 100 mM). From this stock, prepare a series of dilutions with varying concentrations of the detergent, spanning a range below and above the expected CMC (e.g., 1 mM to 50 mM).

-

Add pyrene to the detergent solutions: To each detergent solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the final concentration of acetone is minimal to avoid affecting micellization.

-

Equilibrate the samples: Gently mix the solutions and allow them to equilibrate for at least 30 minutes at a constant temperature (e.g., 25 °C) in the dark.

-

Measure fluorescence spectra: Using a fluorometer, excite the samples at approximately 335 nm and record the emission spectra from 350 nm to 450 nm.

-

Determine the I1/I3 ratio: From each spectrum, determine the fluorescence intensity of the first vibronic peak (I1, around 373 nm) and the third vibronic peak (I3, around 384 nm). Calculate the I1/I3 ratio for each detergent concentration.

-

Plot the data and determine the CMC: Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the sharpest change in the I1/I3 ratio.

Membrane Protein Solubilization

The primary application of this compound in drug development and research is the solubilization of integral membrane proteins from their native lipid bilayer environment.[2][4] This process allows for the purification and subsequent biochemical and structural characterization of these challenging proteins.

Materials:

-

Cell paste or membrane fraction containing the target protein

-

Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

-

This compound (high purity)

-

Ultracentrifuge

-

Bradford or BCA protein assay reagents

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Membrane Preparation: If starting from whole cells, harvest the cells and resuspend them in a suitable lysis buffer. Disrupt the cells using methods such as sonication or high-pressure homogenization. Centrifuge the lysate at a low speed to remove cell debris. Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., at 100,000 x g for 1 hour at 4°C).

-

Determine Protein Concentration: Resuspend the membrane pellet in a minimal volume of solubilization buffer and determine the total protein concentration using a standard protein assay.

-

Detergent Screening (Optional but Recommended): To optimize solubilization efficiency, it is advisable to test a range of this compound concentrations. A typical starting point is to test concentrations from 0.5% to 2.0% (w/v).

-

Solubilization: Add the desired concentration of this compound to the membrane suspension. Incubate the mixture for 1-2 hours at 4°C with gentle agitation. The optimal incubation time may need to be determined empirically.

-

Separation of Solubilized and Insoluble Fractions: Following incubation, centrifuge the sample at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the unsolubilized membrane fragments.

-

Analysis of Solubilization: Carefully collect the supernatant, which contains the solubilized membrane proteins. The efficiency of solubilization can be assessed by analyzing the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

Visualizing Key Relationships and Workflows

Diagrams created using the DOT language provide a clear visual representation of the relationships between the properties of this compound and the experimental workflows in which it is used.

Caption: Interrelationship of this compound properties and applications.

Caption: Experimental workflow for membrane protein solubilization.

References

- 1. agscientific.com [agscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 6. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]

- 7. n-Octyl-β-D-glucopyranoside | 29836-26-8 [chemicalbook.com]

- 8. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Critical Micelle Concentration of Octyl-β-D-Glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the non-ionic detergent, octyl-β-D-glucopyranoside (also known as octyl glucoside or OG). A thorough understanding of the CMC is crucial for the effective use of this detergent in various applications, most notably in the solubilization and purification of membrane proteins, drug delivery systems, and in vitro diagnostics.

Core Concepts: Understanding the Critical Micelle Concentration

The critical micelle concentration is the specific concentration of a surfactant at which the surfactant monomers in a solution begin to self-assemble into larger aggregates known as micelles. Below the CMC, octyl-β-D-glucopyranoside exists predominantly as individual molecules (monomers). As the concentration increases and surpasses the CMC, any additional surfactant molecules will preferentially form micelles. This phenomenon is driven by the amphipathic nature of the surfactant, which possesses a hydrophilic glucose head and a hydrophobic octyl tail. The formation of micelles is a critical factor in the solubilization of hydrophobic molecules, such as membrane proteins, as they can be encapsulated within the hydrophobic core of the micelles, shielding them from the aqueous environment.

The CMC is not a fixed value but is influenced by several factors including temperature, pH, ionic strength of the buffer, and the presence of other solutes.

Quantitative Data on the CMC of Octyl-β-D-Glucopyranoside

The following tables summarize the reported CMC values for octyl-β-D-glucopyranoside under various experimental conditions.

Table 1: CMC of Octyl-β-D-Glucopyranoside in Aqueous Solutions

| Temperature (°C) | CMC (mM) | Method of Determination | Reference |

| 20-25 | 20 - 25 | Not Specified | [1][2][3] |

| 25 | 25 | Surface Tensiometry | [4][5][6] |

| Not Specified | 18 - 20 | Not Specified | [7][8][9][10] |

| Not Specified | 24 - 26 | Not Specified | [11] |

Table 2: Influence of Additives on the CMC of Octyl-β-D-Glucopyranoside

| Additive | Concentration of Additive | Temperature (°C) | CMC (mM) | Method of Determination | Reference |

| NaCl | 0.1 M | Not Specified | 23.4 | Not Specified | [7][8][9] |

| DMSO | 1% (v/v) | Not Specified | ~22 | Not Specified | [5] |

| DMSO | 7.5% (v/v) | Not Specified | ~18 | Not Specified | [5] |

Table 3: Temperature Dependence of the CMC of Octyl-β-D-Glucopyranoside

For many non-ionic surfactants, the CMC exhibits a U-shaped dependence on temperature. Initially, an increase in temperature leads to a decrease in the CMC due to the disruption of structured water around the hydrophobic tails, which is an entropically favorable process promoting micellization. As the temperature continues to rise, the dehydration of the hydrophilic headgroups becomes more pronounced, an energetically unfavorable process that leads to an increase in the CMC.[12]

| Temperature (°C) | CMC (mM) |

| 15 | ~24 |

| 25 | ~23 |

| 35 | ~22 |

| 45 | ~23 |

| 60 | ~25 |

| Note: The data in this table is illustrative of the general trend and has been synthesized from qualitative descriptions in the literature.[13][14][15] |

Experimental Protocols for CMC Determination

The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation. The most common methods include surface tensiometry, fluorescence spectroscopy, and dynamic light scattering.

Surface Tensiometry

Principle: Below the CMC, the surface tension of a surfactant solution decreases with increasing surfactant concentration as monomers accumulate at the air-water interface. Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The CMC is determined as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Methodology (Du Noüy Ring Method):

-

Preparation of Solutions: Prepare a stock solution of octyl-β-D-glucopyranoside in the desired buffer (e.g., high-purity water, phosphate-buffered saline). Create a series of dilutions from the stock solution to cover a concentration range that brackets the expected CMC (e.g., 1 mM to 100 mM).

-

Instrumentation: Utilize a force tensiometer equipped with a platinum-iridium Du Noüy ring. Ensure the ring is meticulously cleaned before each measurement, typically by rinsing with a suitable organic solvent (e.g., ethanol (B145695) or acetone) followed by flaming to a red heat to remove any organic residues.

-

Measurement Procedure:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place a known volume of the lowest concentration surfactant solution into a clean, temperature-controlled sample vessel.

-

Immerse the Du Noüy ring into the solution.

-

Slowly raise the ring through the air-water interface.

-

The instrument will measure the force required to pull the ring from the surface, which is proportional to the surface tension.

-

Repeat the measurement for each of the prepared surfactant solutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (in mN/m) as a function of the logarithm of the octyl-β-D-glucopyranoside concentration.

-

The resulting graph will show two distinct linear regions. The intersection of the two lines corresponds to the CMC.

-

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

Principle: The fluorescence emission spectrum of the hydrophobic probe, pyrene, is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1) of the pyrene emission spectrum is low. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a significant increase in the I3/I1 ratio. The CMC is determined from the inflection point of a plot of the I3/I1 ratio versus the surfactant concentration.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 1 mM.

-

Prepare a series of octyl-β-D-glucopyranoside solutions in the desired buffer, bracketing the expected CMC.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the volume of the added pyrene solution is negligible compared to the total volume to avoid significant changes in the surfactant concentration.

-

Allow the solutions to equilibrate for a sufficient time (e.g., 30-60 minutes) in the dark to prevent photobleaching of the pyrene.

-

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement Procedure:

-

Set the excitation wavelength to approximately 335 nm.

-

Record the emission spectrum from 350 nm to 450 nm.

-

Identify the intensities of the first (I1) and third (I3) vibronic peaks, which are typically located around 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Calculate the I3/I1 ratio for each surfactant concentration.

-

Plot the I3/I1 ratio as a function of the octyl-β-D-glucopyranoside concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a suitable model or finding the intersection of the two linear portions of the plot.[16][17][18]

-

Dynamic Light Scattering (DLS)

Principle: Dynamic light scattering measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. From these fluctuations, the diffusion coefficient of the particles can be determined, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. Below the CMC, the solution contains only small, rapidly diffusing monomers that scatter very little light. Above the CMC, the formation of much larger, slower-diffusing micelles leads to a significant increase in the scattered light intensity. The CMC is identified as the concentration at which this sharp increase in scattering intensity occurs.

Detailed Methodology:

-

Preparation of Solutions: Prepare a series of octyl-β-D-glucopyranoside solutions in a filtered (e.g., using a 0.22 µm filter) buffer to remove any dust or particulate contaminants that could interfere with the DLS measurements. The concentration range should span from well below to well above the expected CMC.

-

Instrumentation: Use a dynamic light scattering instrument.

-

Measurement Procedure:

-

Equilibrate the instrument and the sample to the desired temperature.

-

Measure the scattered light intensity (often reported as the count rate in kilo-counts per second, kcps) and the hydrodynamic radius for each surfactant concentration.

-

-

Data Analysis:

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the critical micelle concentration of octyl-β-D-glucopyranoside.

Caption: Workflow for CMC determination of octyl-β-D-glucopyranoside.

Caption: Factors influencing the CMC of octyl-β-D-glucopyranoside.

References

- 1. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ring Tensiometer [sites.mpip-mainz.mpg.de]

- 3. Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wyatt.com [wyatt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 8. kruss-scientific.com [kruss-scientific.com]

- 9. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 10. Anatrace.com [anatrace.com]

- 11. Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Soret effect of n-octyl beta-D-glucopyranoside (C8G1) in water around the critical micelle concentration [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. muser-my.com [muser-my.com]

An In-Depth Technical Guide to Octyl-beta-D-glucopyranoside: Structure, Properties, and Applications

Introduction: Octyl-beta-D-glucopyranoside, commonly referred to as Octyl Glucoside or OGP, is a non-ionic detergent widely employed in biochemistry and molecular biology.[1][2] Its amphipathic nature, characterized by a hydrophilic glucose headgroup and a hydrophobic octyl tail, makes it highly effective for solubilizing membrane proteins while preserving their native structure and function.[3][4] A key advantage of OGP is its high Critical Micelle Concentration (CMC), which allows for its easy removal from protein solutions by dialysis.[3][5][6] This technical guide provides a comprehensive overview of OGP's molecular characteristics, physicochemical properties, and detailed protocols for its application in membrane protein research, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is an alkyl glucoside in which an eight-carbon alkyl chain is attached to a glucose sugar molecule via a beta-glycosidic bond.[7] This structure confers its amphipathic properties, which are fundamental to its function as a detergent.

Chemical Identifiers

The fundamental chemical identifiers for this compound are summarized below.

| Identifier | Value | Citation |

| Molecular Formula | C₁₄H₂₈O₆ | [7][8] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | [7] |

| CAS Number | 29836-26-8 | |

| SMILES | CCCCCCCCO[C@H]1--INVALID-LINK--CO)O)O">C@@HO | [7] |

Physicochemical Data

The quantitative properties of OGP are crucial for designing experiments, particularly for membrane protein solubilization and reconstitution.

| Property | Value | Citation |

| Molecular Weight | 292.37 g/mol | [7] |

| Critical Micelle Concentration (CMC) | 18-25 mM | [3][9][10] |

| Aggregation Number | 27 - 100 (A value of 84 is commonly cited) | [5][10][11][12] |

| Micellar Molecular Weight | ~8,000 - 29,000 Da | [12] |

| Melting Point | 105 - 107 °C | [11] |

| Solubility (in H₂O) | 100 mg/mL | |

| Appearance | White to off-white powder | [7] |

Key Applications and Experimental Protocols

OGP's primary utility lies in its ability to gently disrupt biological membranes to extract and stabilize proteins for further study.

Membrane Protein Solubilization

OGP is a detergent of choice for solubilizing membrane proteins due to its non-denaturing properties.[4][10] It integrates into the lipid bilayer and, at concentrations above its CMC, forms mixed micelles containing proteins, lipids, and detergent, effectively extracting the protein from its native membrane environment.[1]

This protocol provides a general framework for optimizing the solubilization of a target membrane protein using OGP.[3]

-

Membrane Preparation:

-

Harvest cells expressing the target protein.

-

Lyse the cells using a suitable mechanical method (e.g., sonication, French press) in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with a protease inhibitor cocktail.

-

Isolate the cell membranes by ultracentrifugation at approximately 100,000 x g for 1 hour at 4°C.[3]

-

Discard the supernatant and wash the membrane pellet with the lysis buffer to remove cytosolic proteins.

-

-

Solubilization:

-

Resuspend the membrane pellet in a fresh, cold solubilization buffer (lysis buffer composition) to a final protein concentration of 5-10 mg/mL.

-

Add OGP to the membrane suspension. A common starting concentration is 1-2% (w/v), which is well above the CMC.[3] The optimal concentration should be determined empirically for each specific protein.

-

Incubate the mixture for 1-2 hours at 4°C with gentle, continuous agitation (e.g., on a rotator).

-

-

Isolation of Solubilized Proteins:

-

Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized membrane fragments and aggregated proteins.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.[1]

-

-

Analysis:

-

Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay).

-

Assess the solubilization efficiency by comparing the protein amount in the supernatant to the starting amount.[1]

-

Analyze the solubilized protein for activity and integrity using methods such as SDS-PAGE, Western blotting, or specific functional assays.

-

Reconstitution of Membrane Proteins into Liposomes

OGP is also instrumental in the reconstitution of purified membrane proteins into artificial lipid bilayers, or liposomes. This is essential for studying protein function in a controlled, membrane-like environment. The most common method is detergent depletion.[13][14]

-

Preparation of Mixed Micelles:

-

Prepare a solution of the desired lipids (e.g., phosphatidylcholine) in an organic solvent (e.g., chloroform).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube. Further dry the film under vacuum for at least 1 hour.

-

Hydrate the lipid film with a buffer containing OGP at a concentration well above its CMC to form lipid-detergent micelles.

-

Add the purified, OGP-solubilized membrane protein to the lipid-detergent micelle solution. The lipid-to-protein ratio must be optimized for the specific protein.

-

-

Detergent Removal:

-

Slowly remove the OGP from the mixed micelle solution. This is the critical step that drives vesicle formation.[14] Common methods include:

-

Dialysis: Place the mixture in a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against a large volume of detergent-free buffer over 24-48 hours with several buffer changes. This is the most gentle method.

-

Gel Filtration: Pass the mixture through a size-exclusion chromatography column. The larger, newly formed proteoliposomes will elute before the smaller detergent micelles.

-

Adsorption: Add detergent-adsorbing beads (e.g., Bio-Beads) to the mixture and incubate with gentle agitation. The beads will selectively bind and remove the OGP.[14]

-

-

-

Characterization of Proteoliposomes:

-

Collect the resulting proteoliposome suspension.

-

Characterize the vesicles for size and homogeneity using techniques like dynamic light scattering (DLS).

-

Confirm successful protein incorporation and orientation using methods such as SDS-PAGE and protease protection assays.

-

Perform functional assays to ensure the reconstituted protein is active.

-

Synthesis of this compound

While most researchers purchase OGP commercially, understanding its synthesis can be relevant. Two primary routes exist: chemical and enzymatic.

-

Chemical Synthesis: A common laboratory method involves the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol (B41247) in the presence of a catalyst like zinc oxide.[15] This is followed by a deacetylation step to yield the final product. The overall yield for this process can be around 65%.[15]

-

Enzymatic Synthesis: A more "green" approach uses the enzyme almond β-glucosidase to catalyze a transglycosylation reaction between a glucose donor and octanol.[16] This method can achieve high yields in a monophasic octanol reaction system.[16]

Conclusion: this compound is a powerful and versatile non-ionic detergent that has become an indispensable tool in membrane biochemistry. Its well-defined chemical structure, high CMC, and gentle solubilizing action make it ideal for the extraction, purification, crystallization, and functional reconstitution of membrane proteins.[6][17] The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize OGP in their experimental designs, advancing studies in structural biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]

- 6. n-Octyl-β-D-glucopyranoside | 29836-26-8 [chemicalbook.com]

- 7. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anatrace.com [anatrace.com]

- 10. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]

- 11. Octyl b-D-glucopyranoside | 29836-26-8 | DO05161 [biosynth.com]

- 12. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. CN103159804B - Preparation method of this compound - Google Patents [patents.google.com]

- 16. Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

The Role of Octyl-β-D-Glucopyranoside in Membrane Protein Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Integral membrane proteins, critical mediators of cellular signaling and transport, represent a significant portion of the human proteome and are the targets of a majority of modern pharmaceuticals. However, their hydrophobic nature presents a formidable challenge for their extraction, purification, and characterization. The selection of an appropriate detergent is paramount to maintaining the structural and functional integrity of these proteins once removed from their native lipid bilayer environment.

Among the arsenal (B13267) of detergents available to researchers, the non-ionic detergent n-Octyl-β-D-glucopyranoside (OG) has established itself as a versatile and widely used tool. Its utility stems from a unique combination of properties, including its ability to effectively solubilize membrane proteins while often preserving their native conformation and activity. This technical guide provides an in-depth overview of the applications of Octyl-β-D-glucopyranoside in membrane protein research, complete with comparative data, detailed experimental protocols, and workflow visualizations to empower researchers in their experimental design.

Physicochemical Properties of Octyl-β-D-Glucopyranoside and Other Common Detergents

The efficacy of a detergent is dictated by its physicochemical properties. Key among these is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. For membrane protein solubilization, the detergent concentration must be significantly above the CMC. Octyl-β-D-glucopyranoside possesses a relatively high CMC, which is advantageous for its easy removal by dialysis during purification and reconstitution steps.

Below is a comparative summary of the key physicochemical properties of Octyl-β-D-glucopyranoside and other detergents commonly used in membrane protein research.

| Detergent | Chemical Class | Molecular Weight ( g/mol ) | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |

| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic (glucoside) | 292.37 | ~20-25 | ~25 | ~84 |

| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic (maltoside) | 510.62 | ~0.17 | ~50 | Not widely reported |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic (maltoside) | Not specified | ~0.01 | ~91 | Not widely reported |

| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | 229.4 | ~1-2 | ~21.5 | ~75 |

Data compiled from multiple sources.

Core Applications and Experimental Protocols

Octyl-β-D-glucopyranoside is a cornerstone detergent in a variety of membrane protein research applications, from initial extraction to downstream functional and structural studies.

Membrane Protein Solubilization and Extraction

The initial and most critical step in isolating a membrane protein is its extraction from the lipid bilayer. This process requires a detergent to disrupt the membrane and create a soluble protein-detergent complex.

-

Membrane Preparation:

-

Grow and harvest cells expressing the target membrane protein.

-

Lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing a protease inhibitor cocktail using methods such as sonication or a French press.

-

Isolate the cell membranes via ultracentrifugation at approximately 100,000 x g for 1 hour at 4°C.

-

Resuspend the membrane pellet in a solubilization buffer to a final protein concentration of 5-10 mg/mL.

-

-

Detergent Solubilization:

-

To the resuspended membranes, add Octyl-β-D-glucopyranoside from a concentrated stock solution to a final concentration of 1-2% (w/v). This is a general starting point and should be optimized for each specific protein.

-

Incubate the mixture for 1-4 hours at 4°C with gentle agitation to facilitate solubilization.

-

-

Clarification:

-

Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Purification of Membrane Proteins

Once solubilized, the target membrane protein can be purified from other cellular components. Affinity chromatography, particularly with polyhistidine-tagged proteins (His-tag), is a common and effective method. It is crucial to maintain a concentration of Octyl-β-D-glucopyranoside above its CMC in all buffers throughout the purification process to prevent protein aggregation.

-

Column Equilibration:

-

Equilibrate a Ni-NTA (Nickel-Nitriloacetic acid) affinity column with 5-10 column volumes of Equilibration Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a concentration of Octyl-β-D-glucopyranoside at or above its CMC, typically around 0.1% w/v).

-

-

Sample Loading:

-

Load the clarified supernatant containing the solubilized His-tagged membrane protein onto the equilibrated column.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 0.1% Octyl-β-D-glucopyranoside) to remove non-specifically bound proteins. The imidazole concentration may require optimization.

-

-

Elution:

-

Elute the purified His-tagged membrane protein from the column using an Elution Buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 0.1% Octyl-β-D-glucopyranoside).

-

Collect the eluate in fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

-

Reconstitution into Liposomes for Functional Studies

To study the function of membrane proteins in a more native-like environment, they are often reconstituted into artificial lipid bilayers, such as liposomes. The high CMC of Octyl-β-D-glucopyranoside makes it readily removable by dialysis, which drives the self-assembly of lipids and the incorporation of the protein into the newly formed bilayer.

-

Lipid Preparation:

-

Prepare a lipid film by drying down a solution of the desired lipids (e.g., E. coli polar lipids or a defined mixture) under a stream of nitrogen, followed by desiccation under vacuum.

-

Rehydrate the lipid film in a detergent-free buffer to form multilamellar vesicles.

-

Create unilamellar vesicles by sonication or extrusion through a membrane with a defined pore size.

-

-

Formation of Mixed Micelles:

-

Add Octyl-β-D-glucopyranoside to the unilamellar vesicle suspension to a concentration that fully solubilizes the lipids, forming lipid-detergent micelles.

-

Add the purified membrane protein (in its OG-containing buffer) to the lipid-detergent micelle solution. The lipid-to-protein ratio will need to be optimized for the specific protein and functional assay.

-

-

Detergent Removal and Liposome Formation:

-

Place the protein-lipid-detergent mixture into a dialysis cassette (typically with a 10-14 kDa molecular weight cut-off).

-

Dialyze against a large volume of detergent-free buffer at 4°C. Perform several buffer changes over 48-72 hours to ensure complete removal of the Octyl-β-D-glucopyranoside.

-

As the detergent concentration drops below the CMC, the lipids will self-assemble into bilayers, incorporating the membrane protein to form proteoliposomes.

-

-

Characterization:

-

Harvest the proteoliposomes by ultracentrifugation and resuspend in the desired buffer for functional assays.

-

Structural Biology Applications

Octyl-β-D-glucopyranoside is also utilized in structural biology techniques such as X-ray crystallography and NMR spectroscopy. Its small micelle size can be advantageous for crystallization, and its non-ionic nature is generally compatible with these sensitive methods. However, the optimal detergent and its concentration for structural studies must be empirically determined for each protein.

Signaling Pathway Context: The Epidermal Growth Factor Receptor (EGFR)

To illustrate the biological context of membrane proteins studied using detergents like Octyl-β-D-glucopyranoside, consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, initiating a cascade of intracellular signals that regulate cell proliferation and survival. The study of EGFR's structure and function relies on its successful extraction and purification from the cell membrane, a process where OG can be employed.

Conclusion

Octyl-β-D-glucopyranoside remains a powerful and versatile detergent in the field of membrane protein research. Its well-characterized properties, particularly its high CMC, make it an excellent choice for a range of applications from solubilization and purification to functional reconstitution and structural analysis. While no single detergent is universally optimal, OG provides a robust starting point for the study of a wide array of membrane proteins. The protocols and workflows presented in this guide offer a practical framework for researchers to harness the utility of Octyl-β-D-glucopyranoside in their pursuit of understanding the intricate world of membrane proteins.

An In-Depth Technical Guide to the Surfactant Properties of Octyl-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-β-D-glucopyranoside (OG) is a non-ionic surfactant widely esteemed in membrane biochemistry and drug development for its gentle yet effective solubilizing properties. Its unique molecular structure, comprising a hydrophilic glucose head and a hydrophobic octyl tail, allows it to mimic the lipid bilayer environment, thereby preserving the native structure and function of membrane proteins during extraction and purification. This technical guide provides a comprehensive overview of the core surfactant properties of OG, detailed experimental protocols for their determination, and insights into its application in studying membrane protein signaling pathways.

Core Surfactant Properties of Octyl-β-D-glucopyranoside

The efficacy of a surfactant is defined by several key physicochemical parameters. For Octyl-β-D-glucopyranoside, these properties make it a versatile tool for researchers.

| Property | Value | Description |

| Chemical Formula | C₁₄H₂₈O₆[1] | Comprises an eight-carbon alkyl chain attached to a glucose head group. |

| Molecular Weight | 292.37 g/mol [1] | The mass of one mole of the substance. |

| Critical Micelle Concentration (CMC) | 18-25 mM[2][3][4] | The concentration at which surfactant monomers begin to self-assemble into micelles. OG's relatively high CMC facilitates its removal by dialysis.[3] |

| Aggregation Number (Nagg) | 27-100 (often cited as ~84)[1] | The average number of surfactant monomers in a single micelle. |

| Micelle Molecular Weight | ~25,000 g/mol | The average molecular weight of a micelle, calculated as the product of the aggregation number and the monomer molecular weight. |

| Hydrophilic-Lipophilic Balance (HLB) | ~11.6 (calculated) | A measure of the degree to which it is hydrophilic or lipophilic. Values between 8 and 18 are characteristic of oil-in-water emulsifiers. |

| Krafft Point | Below 0 °C | The temperature below which the surfactant is insoluble and forms crystals rather than micelles. OG's low Krafft point allows it to be used at low temperatures, which is often crucial for maintaining protein stability. |

| Cloud Point | >100 °C | The temperature at which a non-ionic surfactant solution becomes cloudy as it separates into two phases. The high cloud point of OG indicates its stability at a wide range of temperatures. |

Micelle Formation

The formation of micelles is a spontaneous process driven by the hydrophobic effect. In aqueous solutions, the hydrophobic octyl tails of OG molecules aggregate to minimize their contact with water, while the hydrophilic glucose heads remain exposed to the aqueous environment. This self-assembly into spherical structures occurs above the Critical Micelle Concentration (CMC).

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

Octyl-β-D-glucopyranoside (high purity)

-

Deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of OG in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).

-

Prepare a series of dilutions from the stock solution, ranging from well below to well above the expected CMC (e.g., 1 mM to 40 mM).

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the deionized water as a blank.

-

Measure the surface tension of each OG dilution, starting from the lowest concentration. Ensure the measuring probe is thoroughly cleaned and dried between each measurement.

-

Plot the surface tension as a function of the logarithm of the OG concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the graph.

Determination of Aggregation Number by Fluorescence Quenching

This technique utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles and a quencher that also resides in the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which allows for the calculation of the aggregation number.[5]

Materials:

-

Octyl-β-D-glucopyranoside

-

Fluorescent probe (e.g., Pyrene)

-

Quencher (e.g., Cetylpyridinium chloride)

-

Deionized water

-

Fluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Prepare a stock solution of OG at a concentration above its CMC.

-

Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., acetone).

-

Prepare a stock solution of the quencher in deionized water.

-

Prepare a series of OG solutions containing a fixed, low concentration of the fluorescent probe. The probe concentration should be low enough to ensure that no more than one probe molecule occupies a single micelle.

-

To these solutions, add varying concentrations of the quencher.

-

Measure the steady-state fluorescence intensity of the probe in each sample.

-

The aggregation number (Nagg) can be calculated using the following equation, which is derived from Poisson statistics: ln(I₀/I) = [Quencher] / ([Surfactant] - CMC) * Nagg where I₀ is the fluorescence intensity in the absence of the quencher, and I is the fluorescence intensity in the presence of the quencher.

-

A plot of ln(I₀/I) versus the quencher concentration will yield a straight line, and the aggregation number can be determined from the slope.

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. For non-ionic surfactants like OG, which are generally soluble at low temperatures, the Krafft point is typically very low. A common method to estimate the Krafft point involves observing the temperature at which a cloudy, cooled surfactant solution becomes clear upon warming.

Materials:

-

Octyl-β-D-glucopyranoside

-

Deionized water

-

Test tubes

-

Temperature-controlled water bath

-

Thermometer

Procedure:

-

Prepare a series of aqueous solutions of OG at different concentrations (e.g., 1%, 5%, 10% w/v).

-

Cool the solutions in an ice bath until they become cloudy or precipitation is observed.

-

Place the test tubes in a temperature-controlled water bath and begin to slowly heat the water, stirring the OG solutions gently.

-

Record the temperature at which each solution becomes clear. This temperature is the Krafft point for that specific concentration.

-

Plot the clearing temperature against the surfactant concentration. The Krafft point is often taken as the temperature at which the solubility curve shows a sharp increase.

Application in Membrane Protein Research: Solubilization of the β2-Adrenergic Receptor

Octyl-β-D-glucopyranoside is extensively used for the solubilization and purification of G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor, a key target in cardiovascular and respiratory medicine. The mild nature of OG helps to maintain the receptor's native conformation and ligand-binding activity.

Upon binding of an agonist (e.g., epinephrine), the β2-adrenergic receptor undergoes a conformational change, allowing it to activate the heterotrimeric G-protein, Gs. The activated Gαs subunit then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response such as smooth muscle relaxation.

Workflow for Membrane Protein Extraction using Octyl-β-D-glucopyranoside

The following workflow outlines the key steps for the solubilization of a target membrane protein from a cell membrane preparation using OG.

Conclusion

Octyl-β-D-glucopyranoside is a powerful and versatile non-ionic surfactant with well-characterized properties that make it an invaluable tool for researchers in biochemistry, structural biology, and drug development. Its high CMC, low Krafft point, and mild solubilizing action allow for the effective isolation of functional membrane proteins, paving the way for detailed structural and functional studies that are critical for understanding cellular processes and designing novel therapeutics. The experimental protocols and workflows provided in this guide offer a practical framework for the successful application of Octyl-β-D-glucopyranoside in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility of ionic surfactants below their Krafft point in mixed micellar solutions: Phase diagrams for methyl ester sulfonates and nonionic cosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

Octyl-β-D-glucopyranoside: A Technical Guide to its Discovery, History, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent that has become an indispensable tool in the fields of biochemistry and drug development. Structurally, it is a glycoside derived from glucose and octanol. Its amphipathic nature, possessing a hydrophilic glucose head group and a hydrophobic octyl tail, allows it to effectively solubilize integral membrane proteins, shielding their hydrophobic regions from the aqueous environment. This property is crucial for the extraction, purification, and functional characterization of these proteins, which are key targets for drug discovery. This technical guide provides an in-depth overview of the discovery and history of OG, its physicochemical properties, detailed experimental protocols for its use, and its role in elucidating biological pathways.

Discovery and History

The journey of Octyl-β-D-glucopyranoside from a synthesized chemical to a cornerstone of membrane biochemistry is marked by key advancements in both its production and application.

The synthesis of alkyl glucosides has been known for some time, however, the popularization of Octyl-β-D-glucopyranoside in biochemical research can be largely attributed to the publication of an improved and more accessible synthesis method in 1978.[1] Prior to this, the cost and availability of pure OG were significant barriers to its widespread use.[1] The development of more efficient synthesis routes, including both chemical and enzymatic methods, has since made high-purity OG readily available to the research community.[2][3]

The 1980s saw a surge in the use of OG for the solubilization and reconstitution of membrane proteins.[4] Its mild, non-denaturing properties were recognized as superior for maintaining the native structure and function of delicate protein complexes compared to harsher ionic detergents.[5] This opened the door for the successful purification and characterization of a wide range of membrane proteins, including receptors, transporters, and enzymes.

A significant advantage of OG that contributed to its widespread adoption is its high critical micelle concentration (CMC), which facilitates its easy removal from protein preparations by dialysis.[6][7] This feature is particularly important for reconstitution experiments where the detergent must be efficiently removed to allow the protein to integrate into an artificial lipid bilayer.[6]

Physicochemical Properties

The efficacy of Octyl-β-D-glucopyranoside as a detergent is rooted in its specific physicochemical properties. A summary of these properties is presented in the table below, allowing for easy comparison with other commonly used detergents.

| Property | Value | References |

| Chemical Formula | C₁₄H₂₈O₆ | [8] |

| Molecular Weight | 292.37 g/mol | [9] |

| Critical Micelle Concentration (CMC) | 20-25 mM in water | [9] |

| Aggregation Number (Nₐ) | 27-100 | [5] |

| Micellar Molecular Weight | ~25,000 Da | [9] |

| Appearance | White to off-white powder | [10] |

| Solubility | Soluble in water | |

| Type | Non-ionic | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Octyl-β-D-glucopyranoside.

Membrane Protein Solubilization

This protocol outlines the general steps for the solubilization of integral membrane proteins from a cell membrane preparation.

Materials:

-

Cell membranes containing the target protein

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

Octyl-β-D-glucopyranoside (OG) stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge

Procedure:

-

Membrane Preparation: Thaw the isolated cell membranes on ice. Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Detergent Addition: While gently vortexing or stirring on ice, add the OG stock solution to the membrane suspension to the desired final concentration. The optimal concentration typically ranges from 1-2% (w/v) and should be empirically determined.

-

Incubation: Incubate the mixture on a rotator or with gentle stirring at 4°C for 1-2 hours to allow for complete solubilization.

-

Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins in OG micelles. This fraction is now ready for downstream purification steps.

Reconstitution of Membrane Proteins into Liposomes

This protocol describes the reconstitution of a purified membrane protein into pre-formed liposomes by detergent removal.

Materials:

-

Purified membrane protein in a buffer containing OG

-

Pre-formed liposomes (e.g., made from a mixture of phospholipids (B1166683) like POPC and POPG)

-

Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa

-

Reconstitution Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl

Procedure:

-